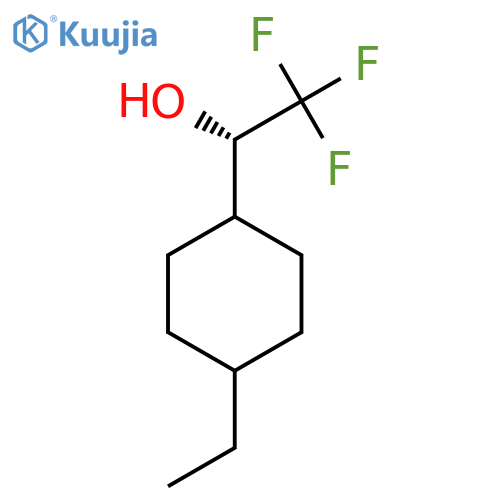

Cas no 1567996-18-2 ((1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

- 1567996-18-2

- EN300-1928787

-

- インチ: 1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3/t7?,8?,9-/m0/s1

- InChIKey: YRXZQHOITQARAE-HACHORDNSA-N

- ほほえんだ: FC([C@H](C1CCC(CC)CC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 210.12314965g/mol

- どういたいしつりょう: 210.12314965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 20.2Ų

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928787-0.25g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1928787-10.0g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 10g |

$5837.0 | 2023-06-02 | ||

| Enamine | EN300-1928787-5.0g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 5g |

$3935.0 | 2023-06-02 | ||

| Enamine | EN300-1928787-1g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1928787-0.5g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1928787-0.1g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1928787-1.0g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 1g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1928787-0.05g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1928787-2.5g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1928787-10g |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol |

1567996-18-2 | 10g |

$5467.0 | 2023-09-17 |

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-olに関する追加情報

Introduction to (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1567996-18-2)

(1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol, with the CAS number 1567996-18-2, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its chiral structure and the presence of a trifluoromethyl group, which imparts specific physical and chemical properties that make it valuable for a range of applications.

The molecular formula of (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is C10H17F3O, and its molecular weight is approximately 208.23 g/mol. The compound is a colorless liquid at room temperature and exhibits high thermal stability. The chiral center at the 1-position of the cyclohexyl ring is crucial for its biological activity and selectivity in various chemical reactions.

In the pharmaceutical industry, (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has shown promise as an intermediate in the synthesis of novel drugs. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the final drug products, which can improve their pharmacokinetic properties. Recent studies have explored its use in the development of drugs targeting specific receptors and enzymes, such as G protein-coupled receptors (GPCRs) and kinases.

A notable application of (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is in the field of medicinal chemistry. Researchers have utilized this compound as a building block for the synthesis of small molecules with potential therapeutic effects. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. The trifluoromethyl group in (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol was found to enhance the binding affinity and selectivity of these SSRIs for their target receptors.

Beyond pharmaceuticals, (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has also found applications in materials science. Its unique combination of chiral structure and fluorinated functionality makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers have used this compound as a monomer in the preparation of chiral polymers with enhanced optical activity and mechanical strength. These polymers have potential applications in optical devices, sensors, and biomedical implants.

The synthesis of (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves several steps, including the formation of the chiral center through asymmetric synthesis techniques such as catalytic asymmetric hydrogenation or enantioselective organocatalysis. The introduction of the trifluoromethyl group can be achieved through various methods, such as nucleophilic fluorination or electrophilic trifluoromethylation reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound with high enantiomeric purity.

In terms of safety and handling, (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol should be stored under appropriate conditions to maintain its stability and purity. It is recommended to store it at low temperatures (e.g., 0°C to 5°C) and protect it from light and moisture. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The environmental impact of (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is another important consideration. While there are currently no known significant environmental hazards associated with this compound, it is essential to follow best practices for waste disposal and environmental management to minimize any potential risks.

In conclusion, (1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1567996-18-2) is a versatile compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical properties make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its biological activity deepens, it is likely that this compound will play an increasingly important role in various scientific fields.

1567996-18-2 ((1S)-1-(4-ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 115092-85-8(Carmoxirole hydrochloride)

- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)

- 868680-28-8(1-ethyl-4-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylpiperazine-2,3-dione)

- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)

- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)

- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))

- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)

- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)

- 1255529-23-7(Ent-Edoxaban)